molecular formula C8H9ClN4O B2829620 1H-indazole-3-carbohydrazide hydrochloride CAS No. 2172221-89-3

1H-indazole-3-carbohydrazide hydrochloride

Cat. No. B2829620
CAS RN: 2172221-89-3
M. Wt: 212.64
InChI Key: VADUFIHVYMSACE-UHFFFAOYSA-N
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Description

1H-indazole-3-carbohydrazide hydrochloride is a derivative of indazole . Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, are particularly noteworthy .


Synthesis Analysis

The synthesis of 1H-indazole-3-carbohydrazide hydrochloride involves several strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole-3-carbohydrazide hydrochloride include nitrosation of indoles , transition metal-catalyzed reactions , and reductive cyclization reactions .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive , anticancer , antidepressant , anti-inflammatory , and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .

Synthesis Strategies

The synthesis of 1H- and 2H-indazoles has been the focus of recent research . The strategies include transition metal catalyzed reactions , reductive cyclization reactions , and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Antimicrobial Activity

Indazole-based synthetic and natural products with inherent antimicrobial activity are advancing research and generating a large number of structurally diversified compounds . These compounds have been designed, synthesized, and screened for their in vitro antibacterial effect against different microorganisms, and antitubercular activity against M. tuberculosis H 37 RV .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Antitubercular Activity

Some indazole analogues exhibited excellent antitubercular activity against M. tuberculosis H 37 RV . This highlights the potential of indazole-based compounds in the development of new antitubercular drugs.

Molecular Modelling Studies

Molecular modelling studies of indazole-based compounds have been conducted to understand their interactions with target proteins . These studies can guide the design of new compounds with improved activity.

properties

IUPAC Name

1H-indazole-3-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.ClH/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7;/h1-4H,9H2,(H,10,13)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADUFIHVYMSACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-3-carbohydrazide hydrochloride

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